3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a bicyclic compound notable for its unique structure and potential biological applications. Classified under the category of diazabicyclo compounds, this compound features a bicyclic framework that includes two nitrogen atoms in its structure, which significantly influences its chemical behavior and biological activity. The compound is recognized for its potential use in pharmaceutical applications, particularly as a non-peptide antagonist of orexin receptors, which are involved in various physiological processes including sleep regulation and appetite control .
The synthesis of 3,7-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves the Mannich cyclocondensation reaction of appropriate precursors. This method allows for the formation of the bicyclic structure through a series of controlled reactions. The synthesis process can be summarized as follows:
The yield of synthesized compounds can vary, with reported yields around 83% to 94% depending on the specific reaction conditions employed .
The molecular structure of 3,7-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one can be represented with the following structural formula:
The compound features a bicyclic system with two nitrogen atoms located at positions 3 and 7, which contributes to its unique properties and reactivity. The presence of a carbonyl group at position 9 further enhances its chemical characteristics .
The chemical reactivity of 3,7-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one is influenced by its functional groups:
These reactions not only highlight the compound's versatility but also its potential for further functionalization in medicinal chemistry.
The mechanism of action for 3,7-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one primarily involves its interaction with orexin receptors in the body:
Research indicates that modifications to this compound can enhance its efficacy and selectivity towards these receptors.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to confirm structural integrity and purity during synthesis .
The primary applications of 3,7-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one lie within pharmaceutical research:
The 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold represents a privileged structural motif in medicinal chemistry due to its exceptional versatility in drug design. This bicyclic framework consists of two nitrogen atoms at bridgehead positions (N3 and N7) within a fused ring system that adopts variable conformations—notably chair-chair or boat-chair configurations—depending on substitutions [10]. The scaffold's significance stems from its presence in natural alkaloids (e.g., cytisine and sparteine) and its capacity for multidirectional interactions with biological targets, particularly nicotinic acetylcholine receptors (nAChRs) [10].
Research demonstrates that derivatives of this scaffold exhibit subtype selectivity for neuronal nAChRs. For example, carboxamide-functionalized bispidines achieve α4β2 nAChR binding affinities in the low nanomolar range (Ki ≈1–10 nM), making them candidates for treating neurological disorders like depression and addiction [10]. The scaffold's protonable nitrogen atoms facilitate cation-π interactions with receptor residues, while appended hydrogen-bond acceptor groups (e.g., carboxamides) enhance subtype specificity through complementary binding interactions [10].
Table 1: Pharmacological Relevance of Diazabicyclo[3.3.1]nonane Derivatives
Compound | Key Modification | α4β2 nAChR Ki (nM) | Primary Activity |
---|---|---|---|
Cytisine (natural) | Pyridone fusion | 0.12 | Full agonist |
Varenicline | Diazabicyclo[3.3.0]octane | 0.06 | Partial agonist |
Bispidine carboxamides | Flexible carboxamide linker | 1–385 | Partial agonist/antagonist |
3,7-Dipropyl variant | C9-ketone + N-propyl | Not reported | Conformational probe |
The synthesis of 3,7-diazabicyclo[3.3.1]nonane derivatives traces back to classical Mannich reactions, which enable the construction of the bicyclic core from piperidone precursors, formaldehyde, and amines [10]. The specific compound 3,7-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one (CAS: 926276-14-4) emerged as a synthetic analog designed to probe the structure-activity relationships of bispidine-based ligands [4] [6]. Unlike natural alkaloids, this derivative features N3/N7-propyl groups and a C9-ketone, modifications aimed at enhancing lipophilicity and modulating conformational flexibility [6].
Its discovery was facilitated by commercial availability from suppliers like BLD Pharm (as a cold-chain product) and Fluorochem, with documented synthesis via reductive amination or N-alkylation of bispidinone intermediates [3] [4]. Early research focused on its role as a precursor to bioactive molecules rather than a therapeutic agent itself. Studies by Castellano et al. utilized derivatives like this to investigate ligand geometry in asymmetric catalysis, emphasizing the scaffold's adaptability in stereoselective synthesis [6].
The molecular architecture of 3,7-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one (C₁₃H₂₄N₂O, MW: 224.34 g/mol) integrates three critical functional elements:
Table 2: Molecular Properties of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Property | Value | Method/Reference |
---|---|---|
CAS Registry Number | 926276-14-4 | BLD Pharm [4] |
Molecular Formula | C₁₃H₂₄N₂O | PubChem [2] |
Molecular Weight | 224.34 g/mol | BLD Pharm [4] |
SMILES | O=C1C2CN(CCC)CC1CN(CCC)C2 | BLD Pharm [4] |
Purity | ≥95% | Fluorochem [3] |
Stereochemical analyses confirm that the C9-ketone restricts pseudorotation, favoring a chair-chair conformation. This rigidity contrasts with flexible bispidine diamines and enables precise positioning of pharmacophores in drug design [6]. NMR studies of analogous bispidines reveal distinct chemical shifts for bridgehead protons (δ 3.1–3.9 ppm), confirming the influence of N-alkyl groups on electron distribution [6].
Table 3: Conformational Behavior of Bispidine Derivatives
Substituent Pattern | Preferred Conformation | Impact on Bioactivity |
---|---|---|
Unsubstituted (bispidine) | Rapid chair-chair inversion | Low nAChR affinity (Ki >10,000 nM) |
C9-Ketone + small N-alkyl | Chair-chair locked | Moderate α4β2 affinity (Ki ≈100–500 nM) |
C9-Ketone + N-propyl | Stable chair-chair | Conformational probe |
Bulky aryl carboxamides | Boat-chair distortion | High α4β2 affinity (Ki ≈1–10 nM) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7